2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide
Overview
Description
2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiadiazole derivative.
Formation of Phenylethanone Moiety: The phenylethanone group can be introduced through Friedel-Crafts acylation reactions involving benzene and acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide
- 2-(2-Amino-5-ethylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide
Comparison
- Structural Differences : The primary difference lies in the substituents on the thiadiazole ring (e.g., benzylsulfanyl vs. methylsulfanyl).
- Unique Features : 2-(2-Amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide is unique due to the presence of the benzylsulfanyl group, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-amino-5-benzylsulfanyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2.BrH/c18-16-20(11-15(21)14-9-5-2-6-10-14)19-17(23-16)22-12-13-7-3-1-4-8-13;/h1-10,18H,11-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRRTVTNUHDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=N[N+](=C(S2)N)CC(=O)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.